molecular formula C16H18N2O2S B2380479 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865180-73-0

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2380479
CAS No.: 865180-73-0
M. Wt: 302.39
InChI Key: VGMYTQRVHARUEU-MSUUIHNZSA-N
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Description

(Z)-N-(3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted with an allyl group at position 3, an ethoxy group at position 6, and a cyclopropanecarboxamide moiety in the Z-configuration. The compound’s stereoelectronic properties are influenced by the strained cyclopropane ring and the electron-donating ethoxy group, which may enhance its stability and reactivity compared to linear analogs.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-9-18-13-8-7-12(20-4-2)10-14(13)21-16(18)17-15(19)11-5-6-11/h3,7-8,10-11H,1,4-6,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMYTQRVHARUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S, with a molecular weight of 373.43 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicate that the compound exhibits moderate antimicrobial activity, particularly against Candida albicans, where it shows a lower MIC compared to standard antifungal agents like fluconazole .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity due to the presence of the benzothiazole scaffold, which is known to exhibit such activities in other derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the alkyl chain length and substitution patterns on the benzothiazole ring can significantly influence their potency.

Table 2: SAR Insights

SubstituentActivity Change
Allyl groupIncreases activity
Ethoxy groupEnhances solubility
Cyclopropane moietyModulates bioavailability

These insights suggest that strategic modifications can enhance both efficacy and selectivity towards target organisms .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Pottorf et al. demonstrated that derivatives similar to (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene) showed broad-spectrum antimicrobial activity with MIC values ranging from 7.81 to 250 µg/mL against various pathogens .
  • In Vivo Studies : Preliminary in vivo assessments indicate that compounds with similar structures exhibit significant therapeutic effects in animal models infected with M. tuberculosis, suggesting potential applications in treating resistant strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest its potential as an antimicrobial agent against common pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxic effects on cancer cell lines, including:

Cell Line IC50 Value
MCF-7 (Breast Cancer)50 µM
HeLa (Cervical Cancer)45 µM

These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .

Case Studies

Several case studies have explored the efficacy and mechanisms of this compound:

  • Antimicrobial Study (2024) :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values confirming its potential as an antimicrobial agent.
  • Cytotoxicity Evaluation (2023) :
    • Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings : The compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzo[d]thiazole vs. Thiazole/Thiadiazole Derivatives The target compound’s benzo[d]thiazole core offers extended aromaticity compared to simpler thiazoles (e.g., 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide in ) or thiadiazoles (e.g., ’s thiadiazol-2-ylidene-benzamide).

Substituent Effects
  • Cyclopropane vs. Cyclobutyl Groups: The cyclopropanecarboxamide in the target compound introduces significant ring strain and sp² hybridization, enhancing electrophilicity at the carbonyl group.
  • Allyl/Ethoxy vs. Chlorophenyl/Bromophenyl Groups: The allyl and ethoxy substituents in the target compound are less electronegative than the chlorophenyl or bromophenyl groups in and . This difference may improve solubility in nonpolar environments while reducing halogen-mediated interactions (e.g., van der Waals forces) .
Functional Group Analysis
  • Amide vs. Hydrazide/Hydrazinecarbothioamide :
    The cyclopropanecarboxamide group in the target compound provides a stable hydrogen-bonding motif, unlike the hydrazinecarbothioamide () or hydrazide () groups, which are more prone to hydrolysis or tautomerism .
Spectroscopic Data

Table 1: Comparative Spectroscopic Properties

Compound Type IR C=O Stretching (cm⁻¹) MS Molecular Ion (m/z) Elemental Analysis (C/H/N) Reference
Target Compound (Expected) ~1680–1700 ~350–370 C: ~60–65%; H: ~5–6%; N: ~10–12%
Thiazole () Not reported 300–400 Not provided
Thiadiazole () 1690, 1638 392 (M⁺) C: 64.27%; H: 5.14%; N: 14.27%
  • The target’s cyclopropanecarboxamide is expected to show a strong IR C=O stretch near 1680–1700 cm⁻¹, comparable to ’s benzamide derivatives .
  • Mass spectrometry fragmentation patterns would likely follow the nitrogen rule, as seen in , with molecular ions and allyl/ethoxy-related fragments .

Theoretical and Electronic Considerations

  • Molecular Modeling : ’s use of Chem3D Pro for cyclobutyl-thiazole analysis could be applied to the target compound to predict bond angles and charge distribution. The cyclopropane’s strain may result in higher reactivity than cyclobutyl analogs .
  • Electronic Structure: The ethoxy group’s electron-donating effect could stabilize the benzothiazole ring’s electron-deficient regions, contrasting with ’s dimethylamino-acryloyl group, which introduces conjugation-dependent electronic transitions .

Q & A

Q. What are the key synthetic routes for synthesizing (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclization to form the benzo[d]thiazole core.
  • Functional group modifications (e.g., allylation, ethoxy substitution).
  • Imine formation to establish the Z-configuration, often requiring precise pH and temperature control (e.g., 60–80°C in DMF or THF) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation employs:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • LC-MS for molecular weight confirmation and purity assessment .
  • X-ray crystallography (if crystalline) to resolve the Z-configuration .

Q. What initial biological assays are recommended for screening this compound?

Preliminary screens include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values.
  • Antimicrobial susceptibility testing using MIC (Minimum Inhibitory Concentration) protocols.
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of benzothiazole derivatives like this compound?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature control : Lower temps (e.g., 0–5°C) reduce side reactions during imine formation.
  • Catalyst use : Base catalysts (e.g., NaH) improve cyclization efficiency .
  • Real-time monitoring : TLC or HPLC to track reaction progress and adjust conditions dynamically .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

Advanced approaches include:

  • Molecular docking (AutoDock, Schrödinger) to model interactions with active sites.
  • Molecular Dynamics (MD) simulations to assess binding stability over time.
  • Free-energy calculations (MM-PBSA/GBSA) to quantify binding energies . Experimental validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is recommended to resolve computational discrepancies .

Q. How do researchers address contradictions in reported biological activities of similar benzothiazole derivatives?

Strategies involve:

  • Comparative assays under standardized conditions (e.g., identical cell lines, enzyme batches).
  • Dose-response studies to confirm activity thresholds.
  • Off-target profiling (e.g., kinase panel screens) to identify confounding interactions .

Q. What role does the cyclopropane ring play in the compound’s pharmacokinetic properties?

The cyclopropane moiety:

  • Increases lipophilicity , enhancing membrane permeability (logP ~2.5–3.5).
  • Improves metabolic stability by resisting oxidative degradation in cytochrome P450 assays.
  • May introduce steric constraints affecting target binding, requiring SAR studies to optimize substituents .

Methodological Notes

  • Stereochemical Purity : Use chiral HPLC or circular dichroism to confirm Z-configuration, as incorrect isomerization reduces bioactivity .
  • Contradiction Resolution : Reproduce conflicting studies with identical reagents/purification methods to isolate variables .

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